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Compound of Interest

Compound Name: CME-carbodiimide

Cat. No.: B7799692 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Cyclohexyl-3-(2-

morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CME-Carbodiimide), a water-soluble

reagent crucial for advancements in bioconjugation and pharmaceutical synthesis. We will

delve into its core structure, mechanism of action, and practical applications, supported by

quantitative data and detailed experimental protocols.

Chapter 1: Core Structure and Chemical Properties
of CME-Carbodiimide
CME-Carbodiimide is a specialized chemical tool belonging to the carbodiimide family, which

is characterized by the functional group RN=C=NR.[1] Its structure is specifically designed for

high reactivity and utility in aqueous environments, a critical feature for biological applications.

The molecule consists of three primary components:

A Cyclohexyl Group: This bulky, non-polar group influences the reagent's solubility and steric

interactions during reactions.

A Morpholinoethyl Group: This group enhances water solubility, making CME-Carbodiimide
particularly suitable for bioconjugation reactions under physiological conditions.
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The Carbodiimide Core (-N=C=N-): This is the reactive center of the molecule, responsible

for activating carboxyl groups to facilitate the formation of amide or ester bonds.[1][2]

Metho-p-toluenesulfonate: This serves as the counter-ion in the salt form of the molecule.[3]

The systematic IUPAC name for the active component is N'-cyclohexyl-N-[2-(4-

methylmorpholin-4-ium-4-yl)ethyl]methanediimine.[3]

Table 1: Physicochemical Properties of CME-Carbodiimide

Property Value Reference

Molecular Formula C21H33N3O4S [3][4]

Molecular Weight 423.6 g/mol [3]

CAS Number 2491-17-0 [3][4]

Appearance
White Solid (typical for similar

carbodiimide salts)
[5]

| Storage Temperature | -20°C |[4] |

Chapter 2: Mechanism of Action in Amide Bond
Formation
Carbodiimides like CME-Carbodiimide are considered "zero-length" crosslinkers because no

part of the reagent is incorporated into the final bond between the target molecules.[6] The

primary function is the activation of a carboxyl group (-COOH) to enable a nucleophilic attack

by a primary amine (-NH2), resulting in a stable amide bond.

The reaction proceeds in two main steps:

Activation of Carboxylic Acid: The carbodiimide reacts with a carboxyl group to form a highly

reactive and unstable O-acylisourea intermediate.[2][6][7]

Nucleophilic Attack: A primary amine attacks the O-acylisourea intermediate, forming the

desired amide bond and releasing a soluble urea derivative as a byproduct.[6][7]
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This process is highly pH-dependent, with optimal efficiency typically observed in a slightly

acidic to neutral pH range (4.5-7.5).[2] However, the O-acylisourea intermediate is susceptible

to hydrolysis, which regenerates the original carboxyl group, and rearrangement into a stable,

unreactive N-acylurea, which is a common side reaction.[1][8]
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Caption: General reaction mechanism of CME-carbodiimide for amide bond formation.

Improving Efficiency with NHS/Sulfo-NHS
To combat the instability of the O-acylisourea intermediate and reduce side reactions, N-

hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often added.[7] EDC first

reacts with the carboxyl group and then with NHS to form a semi-stable NHS ester. This amine-

reactive intermediate is less susceptible to hydrolysis and reacts more efficiently with primary

amines to form the final amide bond.[7]
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Step 1: Activation

Step 2: Coupling
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Caption: Two-step reaction pathway using NHS/Sulfo-NHS for improved stability.

Chapter 3: Applications in Research and Drug
Development
The ability to efficiently form amide bonds under aqueous conditions makes CME-
carbodiimide a valuable tool in several high-stakes research and development areas.

Peptide Synthesis and Protein Crosslinking: Carbodiimides are fundamental reagents for

coupling amino acids during solid-phase peptide synthesis and for crosslinking proteins to
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study their structure and function.[2][9]

Preparation of Immunoconjugates: In drug development, these reagents are critical for

creating antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a targeting

antibody.[10] They are also used to prepare immunogens for vaccine development by

conjugating haptens to carrier proteins.[10][11]

Immobilization of Biomolecules: CME-carbodiimide can be used to covalently attach

proteins, peptides, or nucleic acids to solid supports like beads or biosensor surfaces for

affinity purification or diagnostic assays.[11]

Nucleic Acid Modification: Carbodiimides can activate the 5' phosphate groups of

oligonucleotides for labeling or crosslinking to other molecules.[9][12]

Chapter 4: Quantitative Data Summary
Effective use of CME-carbodiimide requires an understanding of its reaction kinetics and

optimal conditions. The data below, based on studies of the closely related and widely used

EDC, provides a strong predictive framework for CME-carbodiimide.

Table 2: Reaction Condition Parameters for Water-Soluble Carbodiimides
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Parameter
Optimal
Range/Value

Notes Reference

Reaction pH 4.5 - 7.5

Efficiency
decreases at
higher pH due to
rapid hydrolysis of
the O-acylisourea
intermediate.

[2]

Recommended Buffer

MES (2-(N-

morpholino)ethanesulf

onic acid)

Buffers containing

primary amines (e.g.,

Tris) or carboxylates

(e.g., Acetate, Citrate)

should be avoided as

they compete in the

reaction. Phosphate

buffers can also cause

side reactions.

[2][7]

EDC Hydrolysis Rate

(pH 7)
1.5 x 10⁻⁵ s⁻¹

The rate of

carbodiimide loss

increases significantly

in acidic conditions.

[13]

| EDC Hydrolysis Rate (pH 4) | 5.0 x 10⁻⁴ s⁻¹ | Demonstrates the increased instability at lower

pH. |[13] |

Table 3: Kinetic Data for Carbodiimide Reactions

Reaction Parameter Value Conditions Reference

Diphenylcarbo
diimide
Formation

Activation
Energy (Ea)

55.8 ± 2.1 kJ
mol⁻¹

From phenyl
isocyanate
using a
phosphorus-
based catalyst.

[14]
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| EDC Extinction Coefficient | ε₂₁₄ | 6.3 x 10³ L mol⁻¹ cm⁻¹ | In water; allows for UV-based

monitoring of carbodiimide concentration. |[13] |

Chapter 5: Experimental Protocols
This section provides a generalized protocol for conjugating a peptide (containing a carboxyl

group) to a carrier protein (containing primary amines) using CME-carbodiimide and Sulfo-

NHS.

Protocol: Peptide-Protein Conjugation
1. Materials and Reagents:

CME-Carbodiimide

Sulfo-NHS (N-hydroxysulfosuccinimide)

Peptide with a C-terminal carboxyl group or an internal Asp/Glu residue.

Carrier Protein (e.g., BSA, KLH)

Activation/Coupling Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

Purification System: Dialysis cassettes (10K MWCO) or size-exclusion chromatography

column.

Phosphate-Buffered Saline (PBS), pH 7.4

2. Experimental Workflow Diagram:

Caption: Step-by-step workflow for a typical bioconjugation experiment.

3. Detailed Procedure:

Reagent Preparation:
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Dissolve the peptide and carrier protein in the Activation/Coupling Buffer to the desired

concentrations.

Immediately before use, prepare solutions of CME-Carbodiimide and Sulfo-NHS in the

same buffer. Carbodiimide solutions are not stable and must be used fresh.

Activation of Peptide Carboxyl Groups:

In a microfuge tube, combine the peptide solution with a molar excess of CME-
Carbodiimide and Sulfo-NHS (a 5-10 fold molar excess of each over the peptide is a

common starting point).

Incubate the mixture for 15-30 minutes at room temperature with gentle mixing. This forms

the semi-stable Sulfo-NHS ester of the peptide.

Conjugation to Carrier Protein:

Add the entire activation mixture to the carrier protein solution.

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Quenching the Reaction:

Add Quenching Buffer to a final concentration of 20-50 mM. This will react with any

remaining active Sulfo-NHS esters, preventing further crosslinking.

Incubate for 15 minutes at room temperature.

Purification of the Conjugate:

Transfer the reaction mixture to a dialysis cassette and dialyze against PBS (pH 7.4) with

several buffer changes over 24-48 hours to remove unreacted reagents, byproducts, and

unconjugated peptide.

Alternatively, use a size-exclusion chromatography column appropriate for the size of the

carrier protein.

Analysis and Storage:
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Analyze the purified conjugate using SDS-PAGE to observe the increase in molecular

weight of the carrier protein.

Quantify protein concentration using a BCA or Bradford assay.

Store the final conjugate in a suitable buffer at 4°C for short-term use or at -20°C for long-

term storage.

This guide provides the foundational knowledge required for the effective use of CME-
carbodiimide. By understanding its structure, mechanism, and the key parameters governing

its reactivity, researchers can confidently apply this powerful tool to advance their work in drug

discovery and the life sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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